tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety
Preparation Methods
The synthesis of tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
These compounds share the piperazine core structure but differ in their substituents, leading to unique properties and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H24BrFN4O2 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
tert-butyl 4-[4-bromo-5-(4-fluorophenyl)-2-methylpyrazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24BrFN4O2/c1-19(2,3)27-18(26)25-11-9-24(10-12-25)17-15(20)16(22-23(17)4)13-5-7-14(21)8-6-13/h5-8H,9-12H2,1-4H3 |
InChI Key |
XFZPLXNGKHICFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NN2C)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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